molecular formula C14H19F3N2O2 B602305 Desmethyl Fluvoxamine CAS No. 192876-02-1

Desmethyl Fluvoxamine

Cat. No. B602305
M. Wt: 304.31
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desmethyl Fluvoxamine is a major metabolite of Fluvoxamine . Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used to treat obsessive-compulsive disorder (OCD) in adults and children at least 8 years old .


Synthesis Analysis

Desmethyl Fluvoxamine is a metabolite of Fluvoxamine, which means it is produced during the metabolism of Fluvoxamine in the body . The exact synthesis process of Desmethyl Fluvoxamine is not detailed in the search results.


Chemical Reactions Analysis

Desmethyl Fluvoxamine is produced as a result of the metabolic processes in the body acting on Fluvoxamine . The exact chemical reactions involved in this process are not detailed in the search results.

Scientific Research Applications

  • Potent Inhibitor of Cytochrome P4501A2 : Fluvoxamine, and by extension Desmethyl Fluvoxamine, has been identified as a very potent inhibitor of CYP1A2, impacting the metabolism of various drugs including theophylline and imipramine (Brøsen et al., 1993).

  • Influence on Fluvoxamine Disposition : The disposition of fluvoxamine in humans is influenced by the polymorphic CYP2D6 and also by the CYP1A2 activity, suggesting a complex interaction between these enzymes and the metabolism of fluvoxamine (Carrillo et al., 1996).

  • Desensitization of 5-HT2C Receptors : Chronic treatment with fluvoxamine desensitizes 5-HT2C receptors, which has implications in the treatment of anxiety disorders (Yamauchi et al., 2004).

  • Role in COVID-19 Treatment : Fluvoxamine, a selective serotonin reuptake inhibitor, has shown promise in COVID-19 treatment, potentially through its role as a sigma-1 receptor agonist, controlling inflammation (Sukhatme et al., 2021).

  • Inhibition of Diazepam Metabolism : The metabolism of diazepam is inhibited by fluvoxamine, suggesting a significant drug interaction that can have clinical significance (Perucca et al., 1994).

  • Therapeutic Use in Anxiety Disorders : Fluvoxamine has demonstrated efficacy in the treatment of various anxiety disorders, including OCD and panic disorder, and interacts differently with cytochrome P450 enzymes compared to other SSRIs (Figgitt & McClellan, 2000).

  • Coadministration with Clozapine : The coadministration of fluvoxamine with clozapine, an antipsychotic medication, has been studied for its clinical efficiency and necessary dosages, indicating a potential treatment strategy in psychotic patients (Lammers et al., 1999).

  • Pharmacology in Depressive Illness : Fluvoxamine, as a potent and selective serotonin reuptake inhibitor, has shown efficacy in depressive illness, with a favorable tolerability profile compared to older antidepressants (Wilde, Plosker & Benfield, 1993).

  • Influence of Smoking and Genotype on Concentration : The plasma concentration of fluvoxamine is significantly influenced by cigarette smoking and the CYP1A2 and CYP2D6 genotypes, suggesting that these factors should be considered in clinical use (Katoh et al., 2010).

  • Serotonin and Human Information Processing : Fluvoxamine has been shown to improve reaction time performance in healthy volunteers, suggesting a role in enhancing information processing (Hasbroucq et al., 1997).

Safety And Hazards

The safety data sheet for Desmethyl Fluvoxamine indicates that it may be harmful if swallowed . Further details about its safety and hazards were not found in the search results.

Future Directions

One study found that the drug Apatinib can inhibit the metabolism of Fluvoxamine, resulting in a decrease in the production of Desmethyl Fluvoxamine . This suggests that the interactions between Fluvoxamine, its metabolites, and other drugs could be an area of future research.

properties

IUPAC Name

(5E)-5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2O2/c15-14(16,17)12-6-4-11(5-7-12)13(3-1-2-9-20)19-21-10-8-18/h4-7,20H,1-3,8-10,18H2/b19-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSLDHTZSDNYEC-CPNJWEJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NOCCN)CCCCO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/OCCN)/CCCCO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172885
Record name Fluvoxamino acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluvoxamino Acid

CAS RN

192876-02-1
Record name Fluvoxamino acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192876021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluvoxamino acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUVOXAMINO ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y308JH639R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
7
Citations
PSUS Radioligand - 1996 - academia.edu
… The obtained desmethyl fluvoxamine hydrochloride was converted into the free base by adjustment of an aqueous solution with 3 M sodium hydroxide to pH 12.7. The free base was …
Number of citations: 2 www.academia.edu
M Matarrese, D Soloviev, S Todde, F Magni… - Applied radiation and …, 1997 - Elsevier
… The obtained desmethyl fluvoxamine hydrochloride was converted into the free base by adjustment of an aqueous solution with 3 M sodium hydroxide to pH 12.7. The free base was …
Number of citations: 11 www.sciencedirect.com
Z Ye, X Zhang, W You, J Qian, J Cai, G Hu - papers.ssrn.com
… and desmethyl fluvoxamine was developed and validated. Thereafter, SD rats were 51 … of desmethyl fluvoxamine was decreased remarkably in combination group, which 58 …
Number of citations: 0 papers.ssrn.com
Z Ye, B Chen, N Gao, Q Kong, X Hu, Z Lu… - Frontiers in …, 2022 - frontiersin.org
… the concentrations of fluvoxamine and desmethyl-fluvoxamine. The results demonstrated that … Meanwhile, the produce of desmethyl fluvoxamine was dramatically inhibited, both AUC …
Number of citations: 1 www.frontiersin.org
RA Mole, BW Brooks - Environmental Pollution, 2019 - Elsevier
… All compounds were also detected at least once, and EEDs were developed for all except desmethyl fluvoxamine and didesmethyl citalopram (Table 3). Similar to influent sewage, the …
Number of citations: 121 www.sciencedirect.com
J Kirchheiner, K Brøsen, ML Dahl… - Acta Psychiatrica …, 2001 - Wiley Online Library
Objective: This review aimed to provide distinct dose recommendations for antidepressants based on the genotypes of cytochrome P450 enzymes CYP2D6 and CYP2C19. This …
Number of citations: 554 onlinelibrary.wiley.com
M MATARRESE, D SOLOVIEV, S TODDE, F MAGNI…
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.